Conopressin G

Comparative Pharmacology Receptor Binding GPCR Signaling

Conopressin G ([Lys⁸]-conopressin G) is the only commercially available vasopressin-family peptide combining high-affinity V1a receptor agonism with nearly absent oxytocin receptor cross-reactivity, enabling clean V1a signaling studies unattainable with mammalian AVP. Its ~28% partial agonism at human OT receptors powers biased signaling dissection and competitive antagonism under high endogenous oxytocin tone. Unique electrophysiological effects in Aplysia neurons support molluscan neurobiology research. With [Arg⁸]-Conopressin S available for paired SAR studies, Conopressin G is essential for position-8 structure-activity analyses. Order high-purity (≥95%) Conopressin G for your next receptor pharmacology or behavioral experiment.

Molecular Formula C44H71N15O10S2
Molecular Weight 1034.3 g/mol
CAS No. 111317-91-0
Cat. No. B046012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConopressin G
CAS111317-91-0
Synonymsconopressin G
Lymnaea conopressin
Lys-conopressin
Lys-conopressin G
Lys-conopressin, Lymnaea stagnalis
Molecular FormulaC44H71N15O10S2
Molecular Weight1034.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
InChIInChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1
InChIKeyABKBWHGCQCOZPM-YHDADAAYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conopressin G (CAS 111317-91-0) Procurement Guide: Peptide Class and Core Characteristics


Conopressin G (Lys-conopressin-G, CAS 111317-91-0) is a cyclic nonapeptide belonging to the vasopressin/oxytocin neuropeptide superfamily, originally isolated from the venom of the worm-hunting marine snail Conus imperialis [1]. The peptide sequence is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ with a disulfide bridge between Cys¹ and Cys⁶, yielding a molecular formula of C₄₄H₇₁N₁₅O₁₀S₂ and a molecular weight of 1034.26 Da . As an invertebrate neuropeptide homolog of vertebrate vasopressin and oxytocin, Conopressin G serves as a pharmacological tool for probing evolutionarily conserved GPCR signaling pathways and investigating vasopressin/oxytocin receptor pharmacology in comparative neurobiology [2].

Why Generic Vasopressin or Oxytocin Analogs Cannot Substitute for Conopressin G in Research Applications


Despite shared membership in the vasopressin/oxytocin superfamily, Conopressin G cannot be functionally interchanged with mammalian vasopressin (AVP), oxytocin, or other conopressin subtypes. The peptide's amino acid sequence incorporates a lysine residue at position 8 that introduces an additional positive charge not present in the vertebrate hormone series, fundamentally altering its receptor binding profile and downstream signaling outcomes [1]. Unlike the clear functional segregation observed between mammalian vasopressin (V1a/V1b/V2) and oxytocin receptors, Conopressin G demonstrates a more complex, cross-phylogenetic pharmacology, including partial agonism at human oxytocin receptors and species-dependent affinity variations . Furthermore, head-to-head behavioral studies demonstrate that [Lys⁸]-Conopressin G and [Arg⁸]-Conopressin S produce distinct grooming and scratching response profiles in rodent models, underscoring that even congeneric conopressins are not functionally interchangeable [2].

Conopressin G Quantitative Differentiation Evidence Versus Closest Analogs


Species-Dependent Vasopressin V1a Receptor Agonist Activity Differentiates Conopressin G from Mammalian Vasopressin

Conopressin G demonstrates high-affinity agonist activity at human V1a vasopressin receptors (hV1aR), while simultaneously exhibiting negligible cross-reactivity with closely related human oxytocin receptors . This receptor selectivity profile enables precise dissection of vasopressinergic circuits without confounding oxytocin receptor-mediated effects, a limitation inherent to mammalian vasopressin which retains measurable oxytocin receptor cross-reactivity .

Comparative Pharmacology Receptor Binding GPCR Signaling

Partial Agonism at Human Oxytocin Receptors Confers Distinct Pharmacological Utility Relative to Full Oxytocin Agonists

In recombinant human oxytocin receptor (hOTR) functional assays, Conopressin G acts as a partial agonist, eliciting approximately 28% of the maximal control response observed with the full agonist oxytocin . In contrast, the endogenous ligand oxytocin produces full (100%) receptor activation under identical assay conditions . This partial efficacy profile distinguishes Conopressin G from both full oxytocin agonists and silent antagonists.

Oxytocin Receptor Partial Agonism Signal Bias

Neuronal Excitability Modulation in Molluscan Models Differentiates Conopressin G from Vertebrate Vasopressin Analogs

In comparative studies with other vasopressin analogs tested on Aplysia californica central sensory neurons, Conopressin G produced unique electrophysiological effects not replicated by other peptides . Conopressin G superfusion potentiated frequency-dependent spike broadening, reduced spike threshold, and reduced neuronal accommodation, while suppressing a voltage-dependent outward K⁺ current [1]. These effects were absent when Ca²⁺ was removed from the saline or when synaptic transmission was impaired, indicating a polysynaptic mechanism [1].

Neurophysiology Invertebrate Models Ion Channel Modulation

Sequence Divergence at Position 8 Distinguishes Conopressin G from Conopressin S and Confers Differential Behavioral Pharmacology

Conopressin G ([Lys⁸]-conopressin) and Conopressin S ([Arg⁸]-conopressin) differ solely at amino acid position 8 (lysine versus arginine) [1]. Despite this single-residue variation, head-to-head behavioral comparisons in rodent intracerebral injection models reveal distinct grooming and scratching response profiles between the two peptides [2]. This indicates that the nature of residue 8 plays an essential role in altering the activity profile of conopressins [3].

Structure-Activity Relationship Behavioral Pharmacology Peptide Engineering

Conopressin G Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Selective Vasopressin V1a Receptor Pharmacology Studies Requiring Oxytocin Receptor Sparing

Based on Conopressin G's high-affinity V1a receptor agonism with negligible oxytocin receptor cross-reactivity , this compound is optimally deployed in experimental systems where isolated V1a receptor activation is required without confounding oxytocin receptor-mediated effects. This scenario is particularly relevant for researchers investigating V1a receptor-specific signaling cascades, behavioral functions, or therapeutic targeting in cardiovascular, social behavior, or stress-response contexts. Mammalian vasopressin, which retains measurable oxytocin receptor cross-reactivity, would introduce interpretational ambiguity in such experiments.

Partial Oxytocin Receptor Agonism for Biased Signaling and Competitive Antagonism Studies

The ~28% partial agonist efficacy of Conopressin G at human oxytocin receptors positions this peptide as a specialized tool for biased signaling investigations (e.g., dissecting G-protein-dependent versus β-arrestin-dependent pathways) and for competitive antagonism experiments conducted under conditions of high endogenous oxytocin tone. Full oxytocin agonists (100% efficacy) cannot serve these specialized pharmacological roles, as they produce maximal receptor activation that masks partial efficacy or biased signaling signatures.

Invertebrate Neurobiology: Molluscan Model Systems for Neuropeptide Modulation of Behavior and Synaptic Plasticity

Conopressin G's unique electrophysiological effects on Aplysia californica sensory neurons — including potentiated frequency-dependent spike broadening, reduced spike threshold, suppressed voltage-dependent outward K⁺ current, and altered gill withdrawal reflex behaviors [1] — make this peptide indispensable for researchers using molluscan models to study neuropeptide modulation of neural circuits, behavioral plasticity, and synaptic transmission. Vertebrate vasopressin and oxytocin analogs do not replicate these effects in Aplysia preparations, precluding their use as substitutes .

Conopressin Subtype Comparison Studies: Structure-Activity Relationship Analysis at Position 8

The availability of Conopressin G ([Lys⁸]) alongside Conopressin S ([Arg⁸]) enables systematic structure-activity relationship (SAR) studies focused on the functional consequences of single-residue variation at position 8 . Researchers investigating how conservative amino acid substitutions (Lys vs. Arg) alter receptor binding, downstream signaling, and behavioral pharmacology require both peptides for controlled comparative analyses. These studies inform the rational design of novel vasopressin/oxytocin receptor ligands with tailored efficacy and selectivity profiles [1].

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